4-Chloro-5-ethoxybenzene-1,2-diamine

Physicochemical Property Lipophilicity Medicinal Chemistry

4-Chloro-5-ethoxybenzene-1,2-diamine is a disubstituted ortho-phenylenediamine (o-PDA) derivative with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol. It is characterized by an electron-withdrawing chloro substituent at the 4-position and an electron-donating ethoxy group at the 5-position.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
CAS No. 64617-65-8
Cat. No. B14495865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-ethoxybenzene-1,2-diamine
CAS64617-65-8
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)N)N)Cl
InChIInChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3
InChIKeyPZOAWEOGQFCTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-ethoxybenzene-1,2-diamine (CAS 64617-65-8): A Specialized o-Phenylenediamine Synthon for Heterocyclic Research


4-Chloro-5-ethoxybenzene-1,2-diamine is a disubstituted ortho-phenylenediamine (o-PDA) derivative with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . It is characterized by an electron-withdrawing chloro substituent at the 4-position and an electron-donating ethoxy group at the 5-position. This specific substitution pattern distinguishes it from common mono-substituted o-PDA analogs and defines its utility as a synthetic intermediate, particularly in the construction of substituted benzimidazole scaffolds for medicinal chemistry [1].

Why 4-Chloro-5-ethoxybenzene-1,2-diamine Cannot Be Replaced by Simpler o-Phenylenediamine Analogs


Generic substitution with unsubstituted, 4-chloro, or 4-ethoxy o-phenylenediamines is not appropriate for applications requiring the precise electronic and steric milieu provided by the 4-chloro-5-ethoxy combination. The simultaneous presence of both substituents on the aromatic ring creates a unique polarization effect not achievable with a single group [1]. Critically, published structure-activity relationship (SAR) analysis in a PTP1B inhibitor program explicitly identifies a chloro substituent at the 6(5) position of the benzimidazole nucleus (derived from the 4-chloro substituent of the starting o-PDA) as part of the optimal combination for achieving potent, mixed-type enzyme inhibition [2]. This demonstrates why this specific substitution pattern, and therefore this precise synthon, is required for replicating the reported biological activity rather than a structurally similar but electronically distinct analog.

Quantitative Evidence for 4-Chloro-5-ethoxybenzene-1,2-diamine Differentiation


Enhanced Lipophilicity (LogP) vs. Unsubstituted o-Phenylenediamine

The target compound possesses a calculated partition coefficient (LogP) of 3.07, indicating significantly higher lipophilicity than the parent o-phenylenediamine scaffold. Increased lipophilicity is a critical parameter for modulating cell permeability and blood-brain barrier penetration in drug design .

Physicochemical Property Lipophilicity Medicinal Chemistry

Lower Polar Surface Area (PSA) Compared to 4,5-Dimethoxy Analog

The target compound has a topological polar surface area (tPSA) of 61.27 Ų. This is lower than a di-alkoxy substituted analog, reflecting the exchange of a methoxy group for a chloro substituent. Lower tPSA values are often correlated with improved oral absorption .

Physicochemical Property Polar Surface Area Drug-likeness

Validated Use in a Potent PTP1B Inhibitor Pharmacophore as a Key Benzimidazole Precursor

This specific o-PDA is the synthetic precursor for the core of a lead series of PTP1B inhibitors. Published SAR explicitly states that a chloro substituent at the 6(5) position of the benzimidazole (originating from this synthon) is optimal for activity. The most potent compound derived from a similar precursor achieved a Ki of 12.6 μM and acted as a complete mixed-type inhibitor, validating the pharmacophoric importance of this specific substitution pattern [1].

Medicinal Chemistry SAR Analysis Type 2 Diabetes

High-Value Application Scenarios for Procuring 4-Chloro-5-ethoxybenzene-1,2-diamine


Synthesis of 6-Chloro-5-ethoxy Substituted Benzimidazoles for Type 2 Diabetes Drug Discovery

The primary documented application is as a starting material for constructing the 6(5)-chloro-substituted benzimidazole core of PTP1B inhibitors. The published SAR confirms this substitution pattern is essential for achieving nanomolar-range enzyme inhibition. Procuring this specific diamine is mandatory for any laboratory replicating or extending this work [1].

Development of CNS-Penetrant Kinase or Enzyme Probes Requiring Elevated LogP

With a calculated LogP of 3.07, which is significantly higher than unsubstituted o-phenylenediamine (LogP ≈ 0.15), this building block is inherently better suited for medicinal chemistry programs requiring increased lipophilicity for cell or CNS permeability. Its use can obviate the need for additional lipophilic functionalization steps .

Precision Synthesis of Asymmetric Heterocycles via Regioselective Cyclocondensation

The asymmetric nature of the 4-chloro-5-ethoxy pattern introduces electronic bias that can direct regioselectivity during cyclocondensation reactions to form benzimidazoles, quinoxalines, or triazoles. This is in contrast to symmetrical o-PDA analogs, which may yield a mixture of regioisomers. This synthon is therefore preferred when a single regioisomer is required for a structure-activity relationship study [2].

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